molecular formula C18H23FINO2 B1666865 Ioflupane CAS No. 155797-99-2

Ioflupane

Katalognummer B1666865
CAS-Nummer: 155797-99-2
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: HXWLAJVUJSVENX-HZMVEIRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ioflupane is a radiopharmaceutical . It is a cocaine analogue that binds reversibly with high affinity to the dopamine transporter (DaT), a marker for presynaptic terminals in dopaminergic nigrostriatal neurons . It is used in a procedure called single photon emission computed tomography (SPECT) scan to help doctors see an image of the brain .


Synthesis Analysis

Ioflupane is a cocaine analogue (tropane derivative) that binds reversibly with high affinity to the dopamine transporter (DaT or DAT), a marker for presynaptic terminals in dopaminergic nigrostriatal neurons .


Molecular Structure Analysis

Ioflupane is a small molecule . Its average weight is 427.291 and its monoisotopic weight is 427.076880092 . Its chemical formula is C18H23FINO2 .


Chemical Reactions Analysis

Ioflupane attaches specifically to structures on the surface of nerve cell endings in the striatum .


Physical And Chemical Properties Analysis

Iodine-123 is a cyclotron product. Its decay is by electron capture to tellurium-123. The physical half-life of iodine-123 is 13.22 hours. The predominant energy of its gamma spectrum is 159 keV .

Wissenschaftliche Forschungsanwendungen

Diagnostic Effectiveness in Movement Disorders and Dementia

Ioflupane has shown high sensitivity and specificity in detecting striatal dopaminergic deficit disorders (SDDDs) like Parkinsonian syndrome and dementia with Lewy bodies. This effectiveness is evident in pooled analyses of clinical trials, highlighting its potential to improve diagnostic accuracy in these conditions (O'Brien et al., 2014).

Differentiating Dementia Types

In distinguishing between dementia types, Ioflupane significantly improves the differentiation between dementia with Lewy bodies (DLB) and Alzheimer's disease (AD), which are often difficult to separate clinically. This differentiation is crucial for appropriate treatment and management (Costa et al., 2003).

Evaluating Uncertain Parkinsonian Syndromes

For patients with hard-to-classify tremor and normal DaT-SPECT (a type of brain scan using Ioflupane), the diagnostic process revealed a range of final diagnoses, including essential tremor, dystonic tremor, and various forms of parkinsonism. This study underscores the utility of Ioflupane in complex diagnostic scenarios (Menéndez-González et al., 2014).

Diagnostic Utility in Parkinsonian Syndromes

Ioflupane's utility in assisting practitioners to visualize the dopamine transporter in parkinsonian cases has been documented. It is especially useful in cases with diagnostic uncertainty or when the scan results can guide prognosis and treatment decisions (Bajaj et al., 2013).

Mild Cognitive Impairment Analysis

The analysis of Ioflupane-SPECT findings in patients with mild cognitive impairment demonstrates its potential in early diagnosis and in understanding the progression of cognitive decline (Nedelska et al., 2019).

Safety And Hazards

Ioflupane I 123 Injection is a radioactive diagnostic agent. It emits radiation and must be handled with appropriate safety measures to minimize radiation exposure to clinical personnel and patients . Hypersensitivity reactions including dyspnea, edema, rash, erythema, and pruritus have been reported . Thyroid uptake of iodine-123 may result in an increased long-term risk for thyroid neoplasia . The radiation risks are reported as low .

Zukünftige Richtungen

Curium, the world’s leading nuclear medicine company, announced that it intends to submit updated labeling to the U.S. Food and Drug Administration (FDA) for its generic version of DaTscan™ (Ioflupane I 123 Injection) to include a new indication and updated safety information . The additional indication will be to assist in the evaluation of adult patients for striatal dopamine transporter visualization using single photon emission computed tomography (SPECT) brain imaging with suspected dementia with Lewy bodies (DLB) .

Eigenschaften

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLAJVUJSVENX-HZMVEIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ioflupane

CAS RN

155797-99-2
Record name 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFLUPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioflupane
Reactant of Route 2
Ioflupane
Reactant of Route 3
Reactant of Route 3
Ioflupane
Reactant of Route 4
Reactant of Route 4
Ioflupane
Reactant of Route 5
Reactant of Route 5
Ioflupane
Reactant of Route 6
Reactant of Route 6
Ioflupane

Citations

For This Compound
4,630
Citations
G Gerasimou, DC Costa, E Papanastasiou… - Annals of nuclear …, 2012 - Springer
Objectives The differential diagnosis between essential tremor (ET) and Parkinson’s disease (PD) may be, in some cases, very difficult on clinical grounds alone. In addition, it is …
Number of citations: 57 link.springer.com
JT O'Brien, WH Oertel, IG McKeith, DG Grosset… - BMJ open, 2014 - bmjopen.bmj.com
… tested the effectiveness of ioflupane ( 123 I) (for the purposes of this report, ioflupane ( 123 I… Although phase 4 study PDT408 was designed to assess the clinical utility of ioflupane ( 123 I…
Number of citations: 48 bmjopen.bmj.com
N Bajaj, RA Hauser, ID Grachev - Journal of Neurology, Neurosurgery …, 2013 - jnnp.bmj.com
… syndromes, SPECT imaging with ( 123 I)ioflupane is useful to assist in the diagnosis and to … Clinicians ordering ( 123 I)ioflupane SPECT should be aware of its limitations and pitfalls …
Number of citations: 222 jnnp.bmj.com
A Antonini, R Benti, R De Notaris, S Tesei… - Neurological …, 2003 - Springer
We used SPECT and the tracer 123 I-Ioflupane to measure dopamine transporter (DAT) binding in the caudate nucleus and the putamen of 70 patients with Parkinson’s disease (PD), …
Number of citations: 157 link.springer.com
DG Grosset, K Tatsch, WH Oertel… - Journal of Nuclear …, 2014 - Soc Nuclear Med
Ioflupane is an analog of cocaine that binds reversibly with high affinity to the dopamine transporter (DaT) protein, a marker for presynaptic terminals in dopaminergic nigrostriatal …
Number of citations: 34 jnm.snmjournals.org
C Lange, A Seese, S Schwarzenböck, K Steinhoff… - PloS one, 2014 - journals.plos.org
… for dopamine transporter SPECT with I-123-ioflupane. … -ioflupane SPECT image showing a 12 mm thick slab (a, left) and 4x4 slices of 4 mm thickness (a, right). Example I-123-ioflupane …
Number of citations: 29 journals.plos.org
E Missir, P Begley, M Jessop, N Singh… - Nuclear Medicine …, 2023 - journals.lww.com
Aim [123] I-Ioflupane (DaTSCAN) binds to the presynaptic dopamine transporter (DAT) and with a lower affinity to the serotonin transporter (SERT). We aimed to develop a novel method …
Number of citations: 1 journals.lww.com
C González‐Ávila, L Casado… - European journal of …, 2021 - Wiley Online Library
… ) [3] and had an altered ioflupane single-photon emission computed tomography (SPECT) … ioflupane SPECT findings in anti-IgLON5 disease. Our aim was to highlight that ioflupane …
Number of citations: 18 onlinelibrary.wiley.com
AM Catafau, E Tolosa - Movement disorders: official journal of …, 2004 - Wiley Online Library
… -Ioflupane SPECT in patients with clinically uncertain parkinsonian syndromes. Striatal uptake of 123 I-Ioflupane … well as the adverse event profile of 123 I-Ioflupane were also evaluated. …
M Zhang, Y Wang, J Wang, X Li, B Li - EJNMMI research, 2023 - Springer
… ± 10% dose of [ 123 I]ioflupane injection was safe and well tolerated, and the SPECT imaging window of 3 to 6 h after injection of [ 123 I]ioflupane was appropriate in Chinese subjects. …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.